

Application Note: Identification of WDR46 Interactors Using Cross-Linking Mass Spectrometry

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Compound of Interest

Compound Name: WDR46

Cat. No.: B1575208

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Abstract

WD40-repeat containing proteins, such as **WDR46**, are known to function as scaffolds for the assembly of multi-protein complexes, playing crucial roles in a variety of cellular processes.^[1] Identifying the interacting partners of **WDR46** is essential to fully elucidate its biological functions. Cross-linking mass spectrometry (XL-MS) is a powerful technique for capturing both stable and transient protein-protein interactions within their native cellular environment.^{[2][3][4]} This application note provides a detailed protocol for the identification of **WDR46** interactors in living cells using the MS-cleavable cross-linker, disuccinimidyl sulfoxide (DSSO), coupled with high-resolution mass spectrometry.

Introduction

WDR46 is a member of the WD40-repeat protein family, which are characterized by a repeating structural motif that forms a beta-propeller platform for protein-protein interactions.^[1] These proteins are implicated in a wide range of cellular functions, including signal transduction, transcription regulation, and cell cycle control.^[1] The primary function of WD40 proteins is to serve as a rigid scaffold for the assembly of multi-protein complexes.^[1] To understand the specific role of **WDR46**, it is critical to identify its interacting partners.

Cross-linking mass spectrometry (XL-MS) has emerged as a robust method for studying protein-protein interactions on a global scale.^[5] This technique utilizes chemical cross-linkers

to covalently link interacting proteins that are in close spatial proximity.[3] Subsequent enzymatic digestion and mass spectrometry analysis identify the cross-linked peptides, revealing the identities of the interacting proteins and providing information about the interaction interface.[6] The use of MS-cleavable cross-linkers, such as DSSO, simplifies data analysis by allowing the cross-linked peptides to be separated in the gas phase during tandem mass spectrometry (MS/MS), which facilitates their identification using standard proteomics search engines.[2][5][7]

This application note details an in vivo XL-MS workflow to identify the interactome of **WDR46** in human cells.

Materials and Reagents

- Human cell line expressing tagged **WDR46** (e.g., HEK293T with FLAG-**WDR46**)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Disuccinimidyl sulfoxide (DSSO) cross-linker (Thermo Fisher Scientific)
- Dimethyl sulfoxide (DMSO)
- Tris-HCl
- Lysis Buffer (e.g., RIPA buffer)
- Protease Inhibitor Cocktail
- Anti-FLAG affinity beads
- Ammonium Bicarbonate
- Dithiothreitol (DTT)

- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Formic Acid
- Acetonitrile
- C18 desalting columns

Experimental Protocol

Cell Culture and In Vivo Cross-Linking

- Culture HEK293T cells expressing FLAG-**WDR46** to ~80% confluency.
- Prepare a fresh 50 mM stock solution of DSSO in DMSO.
- Wash the cells twice with ice-cold PBS.
- Resuspend the cells in PBS to a concentration of 1×10^7 cells/mL.
- Add the DSSO stock solution to the cell suspension to a final concentration of 1-2 mM.
- Incubate for 30 minutes at room temperature with gentle rotation to facilitate cross-linking.
- Quench the cross-linking reaction by adding Tris-HCl to a final concentration of 20 mM and incubate for 15 minutes.
- Wash the cells twice with ice-cold PBS to remove excess cross-linker and quenching reagent.

Cell Lysis and Affinity Purification of WDR46 Complexes

- Lyse the cross-linked cells in ice-cold lysis buffer supplemented with protease inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at $14,000 \times g$ for 15 minutes at 4°C.

- Incubate the supernatant with anti-FLAG affinity beads overnight at 4°C with gentle rotation to capture **WDR46** and its cross-linked interactors.
- Wash the beads three times with lysis buffer and twice with PBS to remove non-specific binders.

On-Bead Digestion

- Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
- Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
- Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Add mass spectrometry grade trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
- Separate the supernatant containing the digested peptides from the beads.
- Acidify the peptide solution with formic acid to a final concentration of 1%.

Mass Spectrometry Analysis

- Desalt the peptide mixture using C18 columns.
- Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 480).
- Employ an MS2-MS3 acquisition strategy. In the MS2 scan, the DSSO cross-linker is cleaved by collision-induced dissociation (CID), generating characteristic reporter ions.^{[5][7]}
- The MS3 scan is then triggered on these reporter ions to sequence the individual peptides.

Data Analysis

- Process the raw mass spectrometry data using a specialized software for cross-link identification, such as XlinkX within Proteome Discoverer or MeroX.^[7]

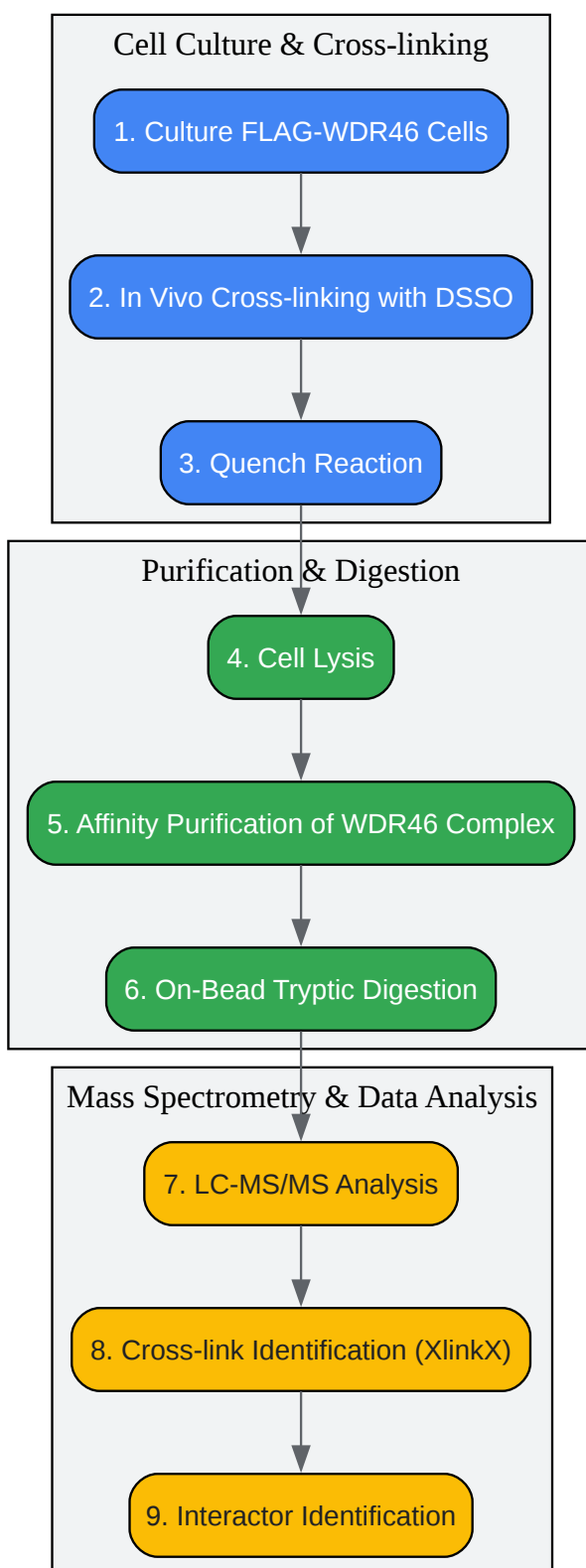
- Search the data against a human protein database.
- Set the search parameters to include the mass modifications corresponding to the DSSO cross-linker and its cleavage products.
- Filter the identified cross-linked peptides to a false discovery rate (FDR) of 1%.
- Generate a list of high-confidence **WDR46** interactors based on the identified inter-protein cross-links.

Data Presentation

The quantitative data from a comparative XL-MS experiment, for instance, comparing **WDR46** interactors in control versus drug-treated cells, can be summarized in a table. This allows for the identification of changes in protein-protein interactions upon treatment.

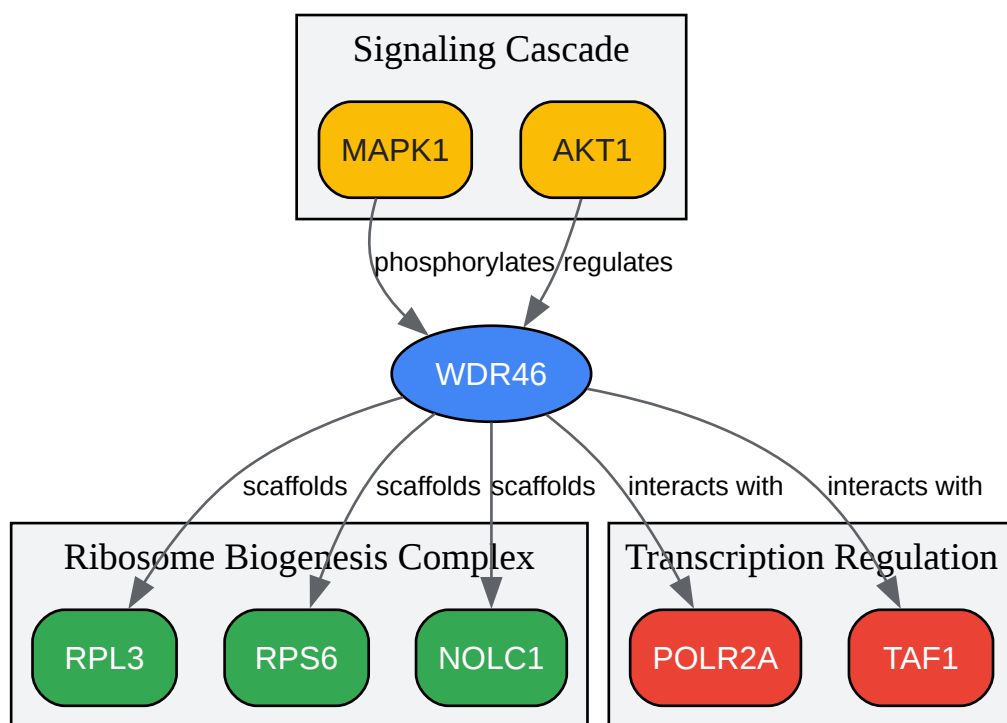
Interactor Protein	Gene	UniProt ID	Cross-link Site (WDR46)	Cross-link Site (Interactor)	Fold Change (Treated/Control)	p-value
Protein A	GENEA	P12345	K123	K45	2.5	0.01
Protein B	GENEB	Q67890	K234	K150	-3.2	0.005
Protein C	GENEC	P54321	K345	K255	1.2	0.04
...

Visualizations



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Caption: In vivo XL-MS workflow for **WDR46** interactor identification.



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Caption: Hypothetical **WDR46** protein interaction network.

Conclusion

The described cross-linking mass spectrometry protocol provides a robust framework for the identification of **WDR46** interactors in their native cellular context. This approach will not only reveal the components of **WDR46**-containing protein complexes but also provide valuable insights into the topology of these interactions. The identification of the **WDR46** interactome is a critical step towards understanding its role in cellular processes and its potential involvement in disease pathways, which can inform future drug development efforts.

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